2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid
Description
Properties
CAS No. |
56047-26-8 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2-ethoxy-4-pyrrolidin-1-ylbenzoyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c1-2-25-18-13-14(21-11-5-6-12-21)9-10-17(18)19(22)15-7-3-4-8-16(15)20(23)24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,23,24) |
InChI Key |
QFAPIDGJZZULAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCCC2)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The initial step involves the ethoxylation of a benzoyl chloride derivative to form the ethoxybenzoyl intermediate.
Introduction of the Pyrrolidinyl Group: The ethoxybenzoyl intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.
Final Coupling: The final step involves coupling the pyrrolidinyl-ethoxybenzoyl intermediate with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The ethoxy and pyrrolidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-(pyrrolidin-1-yl)benzoyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Repaglinide (USP Name: (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid)
- Structural Features : Repaglinide replaces the pyrrolidine ring in the target compound with a piperidine (6-membered) ring. It also incorporates a 3-methylbutyl side chain and an amide linkage, conferring stereochemical specificity (S-configuration) .
- Pharmacological Activity : As a meglitinide-class antidiabetic, Repaglinide stimulates glucose-dependent insulin secretion by binding to pancreatic β-cell SUR1/Kir6.2 channels. Clinical studies demonstrate superior glycemic control compared to metformin alone .
- Applications: Marketed as Prandin® or GlucoNorm® for Type II diabetes .
Repaglinide Related Compound E
- Structural Features : This enantiomer (R-configuration) of Repaglinide differs only in stereochemistry at the chiral center .
- Applications : Serves as a pharmaceutical secondary standard for quality control, highlighting the critical role of stereochemistry in biological efficacy .
4-(2-Piperidin-1-ylethoxy)benzoic Acid Hydrochloride
- Structural Features : Features a piperidine group linked via an ethoxy bridge to the benzoic acid core, distinct from the benzoyl substitution in the target compound .
Sodium Salt of Repaglinide
Comparative Analysis Table
Key Structural-Activity Relationships (SAR)
Ring Size and Flexibility :
- The pyrrolidine ring (5-membered) in the target compound introduces greater ring strain and reduced conformational flexibility compared to Repaglinide’s piperidine (6-membered). This difference may influence binding kinetics to biological targets, as piperidine’s larger size enhances hydrophobic interactions .
- Piperidine derivatives generally exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrrolidine analogues .
Stereochemistry :
- The S-configuration in Repaglinide is critical for binding to SUR1 receptors, while the R-enantiomer (Related Compound E) shows negligible activity, underscoring the importance of chirality in drug design .
Substituent Effects :
- The 3-methylbutyl side chain in Repaglinide enhances lipophilicity, facilitating membrane penetration and prolonged plasma half-life (~1 hour) compared to simpler benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
